N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 175277-21-1
VCID: VC20914815
InChI: InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12)
SMILES: CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C7H6F3N3O2
Molecular Weight: 221.14 g/mol

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 175277-21-1

Cat. No.: VC20914815

Molecular Formula: C7H6F3N3O2

Molecular Weight: 221.14 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine - 175277-21-1

Specification

CAS No. 175277-21-1
Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
IUPAC Name N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Standard InChI Key UFFBYIGPCGICNB-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is recognized by multiple synonyms in chemical databases and literature. The compound's identification parameters are compiled in Table 1.
Table 1: Identification Parameters of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

ParameterInformation
CAS Registry Number175277-21-1
IUPAC NameN-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Common Synonyms2-Methylamino-3-nitro-5-(trifluoromethyl)pyridine; N2-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine; 2-Pyridinamine, N-methyl-3-nitro-5-(trifluoromethyl)-; 6-(Methylamino)-5-nitro-alpha,alpha,alpha-trifluoro-3-picoline
Molecular FormulaC₇H₆F₃N₃O₂
Standard InChIInChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Standard InChIKeyUFFBYIGPCGICNB-UHFFFAOYSA-N
SMILES NotationCNC1=C(C=C(C=N1)C(F)(F)F)N+[O-]

Physical and Chemical Properties

The physical and chemical properties of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine significantly influence its behavior in chemical reactions, biological systems, and its potential applications. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

PropertyValue
Molecular Weight221.14 g/mol
Physical StateSolid
Melting Point98-100°C
SolubilitySoluble in common organic solvents (specific solubility data not available in search results)
ColorNot specified in available data
Storage Conditions2-8°C (refrigerated storage recommended)

Structural Features

The structural characteristics of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine include several key functional groups that contribute to its chemical behavior:

  • The pyridine core provides a basic nitrogen atom in the ring, contributing to its weak basicity.

  • The methylamino group at the 2-position introduces a secondary amine functionality that can participate in hydrogen bonding and nucleophilic reactions.

  • The nitro group at the 3-position serves as an electron-withdrawing group, affecting the electron density distribution in the pyridine ring.

  • The trifluoromethyl substituent at the 5-position contributes to the compound's lipophilicity and electronic properties through its strong electron-withdrawing effect .
    These structural elements collectively determine the compound's reactivity, stability, and potential interactions with biological targets.

Synthesis Methods

Reaction Conditions

One of the critical steps in the synthesis pathway involves nitration using sulfuric acid and nitric acid at 80°C for approximately 2 hours . This reaction condition is typical for aromatic nitration procedures where strong acids are required to generate the nitronium ion (NO₂⁺) as the active electrophilic species.
The specific reaction conditions for each synthetic step would typically include:

  • Controlled temperature environments (typically 60-80°C for nitration)

  • Appropriate solvents for each reaction stage (often including toluene, DMF, or ethyl acetate)

  • Catalysts or additives to enhance reaction efficiency

  • Precise reaction durations to optimize yield while minimizing side reactions

Purification Methods

After synthesis, the compound requires purification to achieve the desired purity level, typically 95% or higher as indicated in commercial offerings . Standard purification techniques would likely include:

  • Recrystallization using appropriate solvent systems

  • Column chromatography for separation of reaction byproducts

  • Distillation under reduced pressure for volatile intermediates

  • Final quality control testing using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy

Applications and Research Significance

Role as a Chemical Intermediate

A significant application of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine appears to be as a building block or intermediate in organic synthesis. The compound's reactive functional groups allow for further transformations, particularly:

  • Reduction of the nitro group to form an amine

  • Nucleophilic substitution reactions at activated positions of the pyridine ring

  • Further functionalization of the secondary amine through alkylation or acylation

  • Cross-coupling reactions utilizing the halogenated derivatives of this compound

Structure-Activity Relationships

The combination of functional groups in N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine creates a unique electronic environment that may contribute to specific biological activities. The electron-withdrawing nitro and trifluoromethyl groups can significantly influence:

Chemical Reactivity

Reactivity of Functional Groups

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine contains several reactive sites that can participate in various chemical transformations:

  • The secondary amine (methylamino group) can undergo:

    • Alkylation reactions with alkyl halides

    • Acylation reactions with acid chlorides or anhydrides

    • Participation in hydrogen bonding networks

  • The nitro group can be subjected to:

    • Reduction to form an amine

    • Nucleophilic aromatic substitution when positioned appropriately

    • Coordination with metal centers in certain conditions

  • The pyridine ring itself may participate in:

    • Electrophilic substitution reactions (though deactivated by the electron-withdrawing groups)

    • Nucleophilic substitution reactions (activated by the electron-withdrawing groups)

    • Coordination with metal ions through the pyridine nitrogen

Stability Considerations

The presence of both electron-withdrawing groups (nitro and trifluoromethyl) on the pyridine ring affects the compound's stability and reactivity. These considerations include:

  • Enhanced stability towards oxidative degradation

  • Decreased basicity of the pyridine nitrogen due to electron-withdrawing effects

  • Potential sensitivity to strong nucleophiles at certain positions

  • Thermal stability concerns, requiring storage at cooler temperatures (2-8°C)

Risk CodeDescriptionSafety Precaution
R36/37/38Irritating to eyes, respiratory system, and skinS26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S36: Wear suitable protective clothing

Analytical Methods

Identification Techniques

Several analytical methods can be employed to confirm the identity and purity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of proton (¹H) and carbon (¹³C) environments

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns

  • Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands

  • Elemental Analysis: Confirms elemental composition (C, H, N, O, F percentages)

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